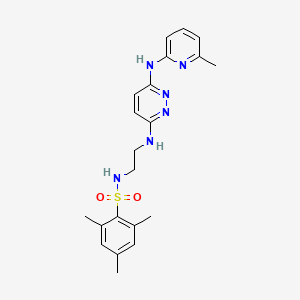![molecular formula C20H15F3N6O2S B2465785 2-((3-(4-甲氧基苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)硫代)-N-(4-(三氟甲基)苯基)乙酰胺 CAS No. 863500-51-0](/img/structure/B2465785.png)
2-((3-(4-甲氧基苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)硫代)-N-(4-(三氟甲基)苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H15F3N6O2S and its molecular weight is 460.44. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
光热疗法 (PTT)
光热疗法利用光吸收剂将光能转化为热能,选择性地破坏癌细胞或病原体。该化合物的结构表明其具有作为光热剂的潜力,因为它具有缺电子单元和吸收特性。具体而言:
- 供体-受体 (D-A) 共轭聚合物:该化合物可以被掺入到 D-A 共轭聚合物中,例如 PBDT-QTz 和 PCDT-QTz。这些聚合物表现出优异的光热转换效率,使其成为 PTT 应用的有希望的候选者。特别是 PBDT-QTz 在 850 nm 处具有高消光系数,并在 808 nm 激光下具有最佳的光热转换效率。 体外和体内实验表明,静脉注射和激光照射后,肿瘤消退且无复发 .
表观遗传调控
该化合物的结构包含一个 [1,2,3]三唑并[4,5-d]嘧啶骨架,该骨架已被用于表观遗传调控:
- 赖氨酸特异性去甲基化酶 1 (LSD1) 抑制:[1,2,3]三唑并[4,5-d]嘧啶衍生物已被研究为 LSD1 抑制剂。例如,化合物 19 强烈抑制 USP28 (IC50 = 1.10 ± 0.02 μmol/L),并对 USP7 和 LSD1 具有选择性。 这些抑制剂在表观遗传调控中起着至关重要的作用,可能具有治疗意义 .
药物设计与筛选
该化合物的特性可以有助于药物发现工作:
- 关键描述符:一项研究确定了 [1,2,3]三唑并[4,5-d]嘧啶 (1,2,3-TPD) 的五个关键描述符。 这些描述符有助于筛选用于各种应用的有效和新颖药物 .
药物合成
该化合物的合成途径可用于医药应用:
- 制备方法:该化合物的衍生物,包括 1-[5-叔丁基-3-[(1-甲基四唑-5-基)甲基]三唑并[4,5-d]嘧啶-7-基]吡咯烷-3-醇,具有作为药理活性化合物的潜力。 了解它们的合成过程对于药物开发至关重要 .
作用机制
Target of Action
The primary target of this compound is Ubiquitin specific peptidase 28 (USP28) . USP28 is a deubiquitinating enzyme that is closely associated with the occurrence and development of various malignancies .
Mode of Action
The compound interacts with USP28 and inhibits its activity . It binds to USP28 reversibly and directly affects its protein levels . The compound shows selectivity over other proteins like USP7 and LSD1 .
Biochemical Pathways
The inhibition of USP28 by the compound affects the ubiquitin-proteasome system, a crucial pathway in cellular protein degradation . This results in the suppression of cell proliferation, cell cycle progression at the S phase, and epithelial-mesenchymal transition (EMT) progression in cancer cells .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available from the search results, the compound’s potent inhibition of USP28 (IC50 = 1.10 ± 0.02 μmol/L, Kd = 40 nmol/L) suggests it may have good bioavailability .
Result of Action
The compound’s action results in significant inhibition of USP28 activity in cancer cells . This leads to the suppression of cell proliferation, cell cycle progression at the S phase, and EMT progression in cancer cells .
属性
IUPAC Name |
2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N6O2S/c1-31-15-8-6-14(7-9-15)29-18-17(27-28-29)19(25-11-24-18)32-10-16(30)26-13-4-2-12(3-5-13)20(21,22)23/h2-9,11H,10H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRSYILOGIMERW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)C(F)(F)F)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
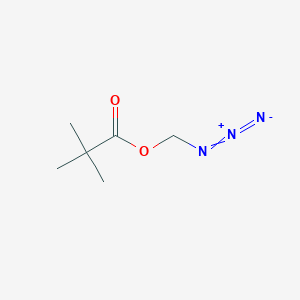
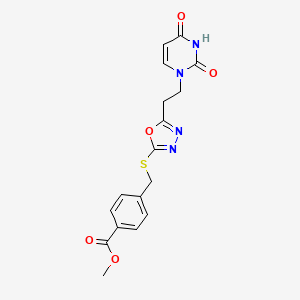
![2-[(9H-fluoren-9-ylmethoxy)carbonyl]-1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid](/img/structure/B2465705.png)
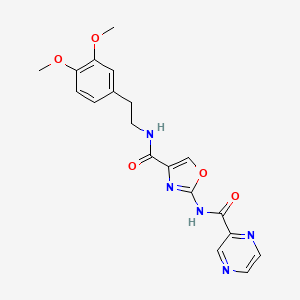
![2-Chloro-N-[1-(thiadiazol-4-yl)ethyl]acetamide](/img/structure/B2465710.png)
![2-Cyclopropyl-5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2465711.png)
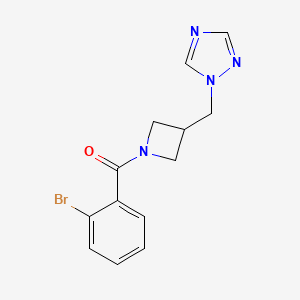
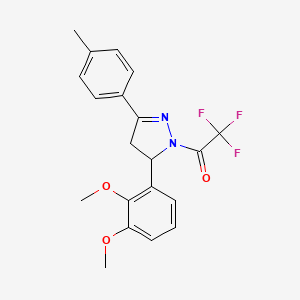
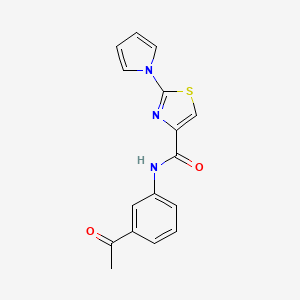
![2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3-[(oxolan-2-yl)methyl]-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2465716.png)
![N-(3,3-Difluorocyclobutyl)-N-[(3-propan-2-yloxyphenyl)methyl]prop-2-enamide](/img/structure/B2465717.png)
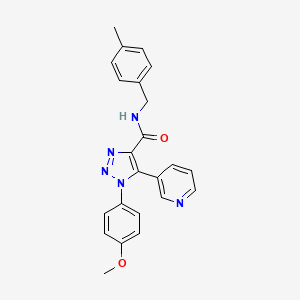
![N-methyl-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2465724.png)
